

An In-depth Technical Guide to Triphenylcarbinol: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylcarbinol*

Cat. No.: *B194598*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **triphenylcarbinol** (also known as triphenylmethanol), a tertiary alcohol of significant interest in organic synthesis and various industrial applications. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its synthesis and key reactions.

Molecular Structure and Identifiers

Triphenylcarbinol is characterized by a central tetrahedral carbon atom bonded to three phenyl rings and a hydroxyl group. This sterically hindered structure imparts unique reactivity to the molecule.

Identifier	Value
IUPAC Name	Triphenylmethanol
CAS Number	76-84-6[1][2][3]
Molecular Formula	C ₁₉ H ₁₆ O[1][2][3]
Molecular Weight	260.33 g/mol [4][5][6][7]
SMILES	<chem>C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O</chem> [1]
InChI	InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H[1][4]

Physicochemical Properties

Triphenylcarbinol is a white crystalline solid at room temperature. Its solubility and thermal properties are summarized below.

Table 2.1: Physical Properties of Triphenylcarbinol

Property	Value
Appearance	White crystalline solid[2][4]
Melting Point	160-163 °C[4]
Boiling Point	360-380 °C[4]
Density	1.199 g/cm ³

Table 2.2: Solubility of Triphenylcarbinol

Solvent	Solubility
Water	Insoluble[2][4]
Petroleum Ether	Insoluble[2][4]
Ethanol	Soluble[2][4]
Diethyl Ether	Soluble[2][4]
Benzene	Soluble[2][4]
Strongly Acidic Solutions	Soluble, with formation of a yellow solution[2][4]

Spectral Data

The spectral properties of **triphenylcarbinol** are crucial for its identification and characterization.

Table 3.1: Spectroscopic Data for Triphenylcarbinol

Technique	Key Features
^1H NMR	Aromatic protons typically appear as a multiplet in the range of 7.2-7.5 ppm. The hydroxyl proton signal is a singlet and its chemical shift is concentration-dependent.
^{13}C NMR	The spectrum shows distinct signals for the four types of carbon atoms: the central carbinol carbon, and the ipso, ortho, meta, and para carbons of the phenyl rings.
Infrared (IR)	A broad absorption band in the region of 3400-3600 cm^{-1} corresponding to the O-H stretching vibration. Strong absorptions in the regions of 3000-3100 cm^{-1} (aromatic C-H stretch), 1440-1600 cm^{-1} (C=C stretching of the aromatic rings), and 1000-1200 cm^{-1} (C-O stretch).
UV-Vis	Exhibits characteristic absorption bands in the ultraviolet region due to the electronic transitions within the phenyl rings.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **triphenylcarbinol** are provided below.

Synthesis of Triphenylcarbinol via Grignard Reaction

This protocol describes the synthesis of **triphenylcarbinol** from the reaction of phenylmagnesium bromide with benzophenone.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether

- Bromobenzene
- Benzophenone
- 10% Sulfuric acid
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Iodine crystal (optional, as initiator)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser with a drying tube (containing calcium chloride)
- Addition funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- Preparation of Phenylmagnesium Bromide (Grignard Reagent):
 - Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

- Place magnesium turnings in the three-necked flask.
- In the addition funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
- Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a cloudy appearance), a small crystal of iodine can be added as an initiator, and gentle warming may be applied.
- Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Benzophenone:
 - Dissolve benzophenone in anhydrous diethyl ether in a separate flask.
 - Cool the Grignard reagent solution in an ice bath.
 - Add the benzophenone solution dropwise to the cooled Grignard reagent with continuous stirring.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
- Work-up and Purification:
 - Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 10% sulfuric acid. Stir until the solids dissolve.
 - Transfer the mixture to a separatory funnel. Separate the ether layer.
 - Wash the ether layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
 - Dry the ether layer over anhydrous sodium sulfate.

- Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
- The resulting crude solid is **triphenylcarbinol**, which can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of diethyl ether and petroleum ether.

Formation of the Triphenylmethyl (Trityl) Cation

This procedure describes the qualitative formation of the stable triphenylmethyl carbocation from **triphenylcarbinol** in a strongly acidic medium.

Materials:

- **Triphenylcarbinol**
- Concentrated sulfuric acid

Equipment:

- Test tube
- Spatula
- Dropper

Procedure:

- Place a small amount (a few crystals) of **triphenylcarbinol** in a dry test tube.
- Carefully add a few drops of concentrated sulfuric acid to the test tube.
- Observe the immediate formation of an intense yellow to orange color, which indicates the formation of the triphenylmethyl cation.^{[2][4]}
- To demonstrate the reversible nature of the reaction, carefully add water dropwise to the colored solution. The color will disappear, and **triphenylcarbinol** will precipitate out of the solution.

Synthesis of Triphenylmethyl Chloride

This protocol outlines the reaction of **triphenylcarbinol** with acetyl chloride to yield triphenylmethyl chloride.

Materials:

- **Triphenylcarbinol**
- Acetyl chloride
- Anhydrous benzene or toluene

Equipment:

- Round-bottom flask
- Reflux condenser with a drying tube
- Magnetic stirrer and stir bar
- Heating mantle

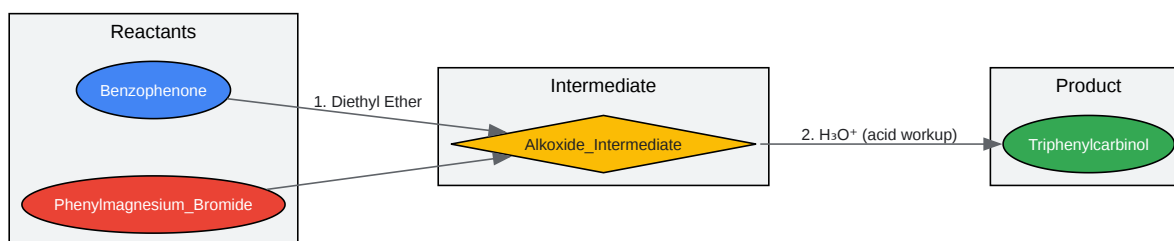
Procedure:

- In a dry round-bottom flask, dissolve **triphenylcarbinol** in anhydrous benzene or toluene.
- Add acetyl chloride to the solution. A precipitate of triphenylmethyl chloride may form immediately.
- Gently reflux the mixture for a short period (e.g., 30 minutes) to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature and then in an ice bath to maximize the precipitation of the product.
- Collect the solid triphenylmethyl chloride by vacuum filtration and wash it with a small amount of cold, dry solvent (e.g., petroleum ether).

- Dry the product in a desiccator.

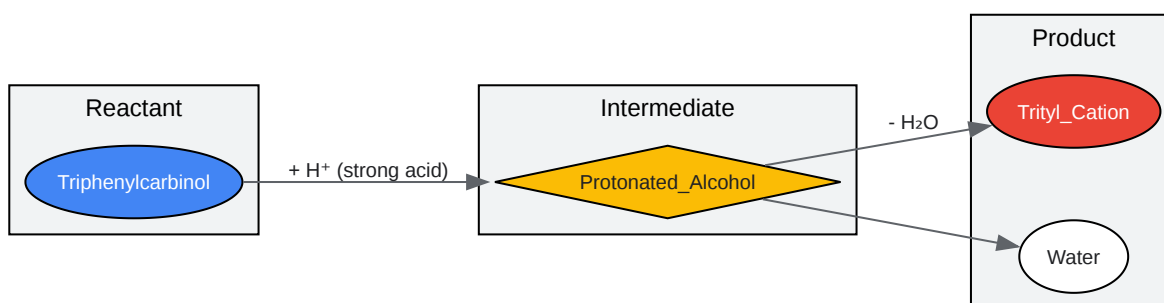
Visualizations

The following diagrams illustrate the key chemical transformations described in this guide.



[Click to download full resolution via product page](#)

Caption: Synthesis of **Triphenylcarbinol** via Grignard Reaction.



[Click to download full resolution via product page](#)

Caption: Formation of the Triphenylmethyl (Trityl) Cation.

Applications

Triphenylcarbinol and its derivatives are valuable in various fields:

- Organic Synthesis: It serves as a precursor for the synthesis of the triphenylmethyl (trityl) group, a widely used protecting group for alcohols, amines, and thiols.
- Dye Industry: Substituted **triphenylcarbinols** are intermediates in the production of triarylmethane dyes.
- Polymer Chemistry: It can be used as an initiator in certain polymerization reactions.
- Pharmaceutical Research: The trityl group is employed in the synthesis of complex molecules, including nucleosides and peptides.

This guide provides a foundational understanding of **triphenylcarbinol** for professionals in research and development. The detailed protocols and compiled data are intended to facilitate its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www1.udel.edu [www1.udel.edu]
- 2. homework.sdmesa.edu [homework.sdmesa.edu]
- 3. theochem.mercer.edu [theochem.mercer.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. amherst.edu [amherst.edu]
- 7. tsijournals.com [tsijournals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Triphenylcarbinol: Structure, Properties, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b194598#triphenylcarbinol-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com